molecular formula C17H21N3O4S B2693420 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1172911-58-8

2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2693420
CAS No.: 1172911-58-8
M. Wt: 363.43
InChI Key: AXCCUXKJCZIRMF-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a cyclopropyl ring, a methoxyphenyl sulfonyl group, a piperidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the Piperidine Intermediate: The starting material, 4-methoxybenzenesulfonyl chloride, reacts with piperidine under basic conditions to form 1-(4-methoxyphenylsulfonyl)piperidine.

    Cyclopropylation: The piperidine intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Oxadiazole Ring Formation: The final step involves the formation of the oxadiazole ring. This can be achieved by reacting the cyclopropylated intermediate with hydrazine hydrate and carbon disulfide, followed by cyclization under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to modulate specific molecular pathways.

Industry

Industrially, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to downstream effects on cellular pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-Cyclopropyl-5-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

The uniqueness of 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-cyclopropyl-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-14-4-6-15(7-5-14)25(21,22)20-10-8-13(9-11-20)17-19-18-16(24-17)12-2-3-12/h4-7,12-13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCCUXKJCZIRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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